4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core piperazine structure, followed by the introduction of the pyridin-2-yl group and the 4-(methylsulfonyl)phenyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Methylphenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one: Lacks the sulfonyl group, which may affect its biological activity.
4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(pyridin-3-yl)piperazin-2-one: Has a different position of the pyridinyl group, which may influence its binding properties.
Uniqueness
The presence of the methylsulfonyl group in 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-[3-(4-methylsulfonylphenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27(25,26)16-8-5-15(6-9-16)7-10-18(23)21-12-13-22(19(24)14-21)17-4-2-3-11-20-17/h2-6,8-9,11H,7,10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAGTZLLGYDGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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